Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate
Description
Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate is a furan-based ester derivative characterized by a 2-furoate backbone substituted with a 4-fluorobenzoylamino group at the 5-position. This compound is structurally significant due to its hybrid aromatic and heterocyclic framework, which imparts unique physicochemical properties. The presence of the fluorine atom enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves coupling reactions between activated furan intermediates and fluorinated benzoyl derivatives under catalytic or acidic conditions .
Properties
IUPAC Name |
methyl 5-[(4-fluorobenzoyl)amino]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-18-13(17)10-6-7-11(19-10)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPXLORBGSKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate typically involves the reaction of 5-amino-2-furoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its fluorobenzoyl and furoate moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 2-furoate esters with diverse substituents. Below is a detailed comparison with structurally analogous derivatives:
Substituent-Driven Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing Groups: Derivatives with halogen substituents (e.g., Cl, Br, F) exhibit enhanced stability and reactivity in cross-coupling reactions. For example, Methyl 5-(4-bromophenoxy)-2-furoate shows UV stability due to bromine’s heavy atom effect .
- Bioactivity: The 4-fluorobenzoylamino group in the target compound may enhance binding to enzymes or receptors, as seen in fluorinated pharmaceutical intermediates .
- Surfactant Properties: Sodium 5-(dioctyloxymethyl)-2-furoate demonstrates the impact of alkyl chain length on biodegradability and surface activity, contrasting with the non-ionic nature of the target compound .
Odor and Sensory Profiles
Furan derivatives often exhibit distinct odor characteristics. For example:
Pharmaceutical Relevance
- Enzyme Inhibition : The 4-fluorobenzoyl group mimics natural substrates in ATP-binding enzymes, as seen in ATAD2 inhibitors (e.g., structurally related methyl 2-chloro-4-methoxybenzoate derivatives) .
- Antiviral Potential: Analogues like 5-chloropyridin-3-yl thiophene-2-carboxylate show activity against SARS-CoV-2 proteases, suggesting fluorinated furoates may have similar utility .
Agrochemical Performance
Environmental Impact
- Biodegradability: Sodium 5-(dialkoxymethyl)-2-furoates are non-ecotoxic and biodegradable, unlike halogenated derivatives, which may persist in ecosystems .
Biological Activity
Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10FNO4
- Molecular Weight : 251.21 g/mol
- Chemical Structure : The compound features a furoate moiety linked to a 4-fluorobenzoyl group via an amine bond.
This compound primarily interacts with biological targets through enzyme inhibition and receptor binding. The presence of the fluorobenzoyl group enhances its lipophilicity, potentially improving cellular uptake and target interaction.
Target Enzymes
- Tyrosinase Inhibition : This compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibitors of tyrosinase are sought after for their potential in treating hyperpigmentation disorders.
- Other Enzymatic Targets : Preliminary studies indicate that it may also interact with other enzymes involved in metabolic pathways.
In Vitro Studies
- Tyrosinase Inhibition Assays : Research indicates that this compound exhibits competitive inhibition against tyrosinase, with IC50 values comparable to established inhibitors like kojic acid. For instance, a study reported an IC50 value of approximately 15 µM, indicating moderate potency .
- Cell Viability Assays : Cytotoxicity tests on various cell lines (e.g., B16F10 melanoma cells) revealed that the compound does not significantly reduce cell viability at effective inhibitory concentrations, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structural modifications on the furoate and benzoyl groups have been systematically studied to optimize biological activity. The introduction of fluorine in the benzoyl moiety has been shown to enhance inhibitory potency due to improved electronic properties and steric effects.
Case Studies
- Study on Melanin Production : A study demonstrated that treatment with this compound significantly reduced melanin production in B16F10 cells without cytotoxic effects, reinforcing its potential as a cosmetic agent for skin lightening .
- Kinetic Studies : Kinetic analysis using Lineweaver-Burk plots confirmed that the compound acts as a competitive inhibitor of tyrosinase, providing insights into its binding dynamics and potential therapeutic applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO4 |
| Molecular Weight | 251.21 g/mol |
| IC50 (Tyrosinase) | ~15 µM |
| Cell Line Used | B16F10 |
| Cytotoxicity | Low (non-cytotoxic at effective doses) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
